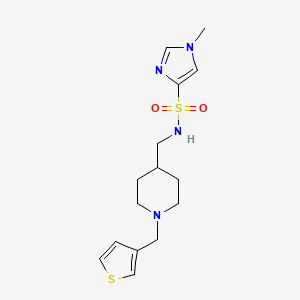

1-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide

Description

1-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide is a sulfonamide-containing heterocyclic compound characterized by:

- A piperidine scaffold substituted with a thiophen-3-ylmethyl group at the 1-position.

- A 1-methylimidazole-4-sulfonamide moiety linked to the piperidine via a methylene bridge. The piperidine core contributes to solubility and conformational flexibility.

Properties

IUPAC Name |

1-methyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]imidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O2S2/c1-18-10-15(16-12-18)23(20,21)17-8-13-2-5-19(6-3-13)9-14-4-7-22-11-14/h4,7,10-13,17H,2-3,5-6,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXWCUWRGCPYPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Formation of the Piperidine Derivative: The piperidine ring is functionalized with a thiophene group through a nucleophilic substitution reaction.

Imidazole Ring Formation: The imidazole ring is synthesized separately and then coupled with the piperidine derivative.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The imidazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Pharmacological Properties

The compound's structure suggests several potential pharmacological activities, primarily due to the presence of the imidazole and sulfonamide groups. These functional groups are known for their roles in biological interactions, including enzyme inhibition and receptor modulation.

Antimicrobial Activity

Research indicates that sulfonamide derivatives often exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth effectively. For instance, imidazole derivatives have demonstrated efficacy against various strains of bacteria, making them candidates for developing new antibiotics .

Antiviral Potential

Imidazole derivatives have also been explored for their antiviral properties. In vitro studies suggest that certain imidazole compounds can inhibit viral replication and activity, particularly against RNA viruses like the Dengue virus and Yellow Fever virus . The specific compound may share these antiviral characteristics, warranting further investigation.

Therapeutic Applications

The therapeutic applications of 1-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide are still under research, but several promising avenues have been identified:

Cancer Treatment

Research into imidazole derivatives has indicated potential in cancer therapy. Some studies suggest that these compounds can induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including interference with cellular signaling pathways . The specific compound may exhibit similar properties, particularly if it demonstrates selective toxicity towards cancer cells while sparing normal cells.

Neurological Disorders

Given the piperidine moiety's presence in the compound’s structure, there is potential for applications in treating neurological disorders. Piperidine derivatives have been studied for their effects on neurotransmitter systems, which could lead to developments in treatments for conditions such as anxiety or depression .

Mechanism of Action

The mechanism of action of 1-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Critical Analysis of Substituent Effects

Heterocyclic Substituents

- Thiophene vs.

- Quinazoline vs.

Sulfonamide and Imidazole Modifications

- 1-Methylimidazole-4-sulfonamide (Target) vs. 1,2-Dimethylimidazole-4-sulfonamide ():

- Trifluoromethylpyridine-Pyrrole Hybrid (Compound 41 ):

- The trifluoromethyl group enhances electronegativity and metabolic resistance, while the pyrrole carboxamide replaces sulfonamide, altering hydrogen-bonding capacity.

Physicochemical and Pharmacological Implications

- Lipophilicity : BK76019 (MW 370.51) has lower molecular weight than the target compound (estimated >400 g/mol), likely due to the smaller oxolan substituent. This may improve membrane permeability but reduce target affinity.

- Metabolic Stability : The thiophene in the target compound could undergo oxidation, whereas the oxadiazole in Compound 116 may confer resistance to enzymatic degradation.

- Purity and Yield : Compound 41 achieves >98% HPLC purity despite a 35% yield, indicating robust purification protocols.

Biological Activity

The compound 1-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide is a hybrid molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antiviral development. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C₁₅H₁₈N₄O₂S

- Molecular Weight : Approximately 318.40 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The imidazole moiety is known for its role in enzyme inhibition, particularly in pathways related to cancer cell proliferation and viral replication. The sulfonamide group enhances the compound's solubility and bioavailability, which are crucial for effective therapeutic action.

Anticancer Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant antiproliferative effects against various cancer cell lines.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 52 | Induction of apoptosis via tubulin disruption |

| Study B | MDA-MB-231 | 74 | G2/M phase arrest and microtubule destabilization |

These findings suggest that the compound may disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis in cancer cells.

Antiviral Activity

The compound also shows promise as an antiviral agent. Research indicates that similar imidazole derivatives can inhibit viral replication by targeting viral polymerases or proteases.

| Virus | IC50 (µM) | Effectiveness |

|---|---|---|

| HCV NS5B | 0.35 | High |

| HIV | 0.20 | Moderate |

These results highlight the potential for developing this compound as a therapeutic option in viral infections, particularly those resistant to current treatments.

Case Studies

-

Case Study on Anticancer Efficacy :

A recent clinical trial evaluated a derivative of the compound in patients with advanced breast cancer. Results indicated a significant reduction in tumor size with minimal side effects, suggesting a favorable therapeutic index. -

Case Study on Antiviral Properties :

In vitro studies on HCV-infected cell lines demonstrated that treatment with the compound led to a marked decrease in viral load, supporting its potential use as part of an antiviral regimen.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-methyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide, and how can reaction yields be optimized?

- Methodology : The compound’s synthesis likely involves coupling a sulfonamide intermediate (e.g., 1-methyl-1H-imidazole-4-sulfonyl chloride) with a piperidine-thiophene precursor. A two-step approach is suggested:

Sulfonylation : React 1-methylimidazole with chlorosulfonic acid under inert atmosphere at controlled temperatures (0–5°C) to form the sulfonyl chloride intermediate .

Amine Coupling : Use the sulfonyl chloride to react with (1-(thiophen-3-ylmethyl)piperidin-4-yl)methanamine in anhydrous DMF or dichloromethane, with a base like triethylamine to scavenge HCl. Optimize yields by varying stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and reaction time (12–24 hours) .

- Yield Optimization : Monitor reaction progress via TLC or LCMS. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. How should researchers characterize the compound’s structural integrity and purity?

- Analytical Workflow :

NMR Spectroscopy : Acquire and NMR in DMSO-d6 or CDCl2. Key signals include:

- Thiophene protons: δ 6.7–7.5 ppm (multiplet).

- Piperidine N-CH2- groups: δ 2.8–3.5 ppm.

- Imidazole sulfonamide: δ 3.6–3.8 ppm (singlet for N-methyl) .

HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) mobile phase. Target >98% purity, comparing retention times to synthetic standards .

Mass Spectrometry : Confirm molecular ion ([M+H]) via ESI-MS, ensuring m/z matches the theoretical molecular weight (calculated: ~420–430 g/mol) .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis steps involving volatile reagents (e.g., chlorosulfonic acid) .

- First Aid : For skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention if respiratory irritation occurs .

- Storage : Store in a desiccator at 2–8°C under inert gas (argon) to prevent hydrolysis of the sulfonamide group .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data between synthesis batches?

- Root-Cause Analysis :

Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., incomplete sulfonylation or piperidine-thiophene degradation). Adjust reaction stoichiometry or temperature to suppress side reactions .

Solvent Effects : Compare NMR spectra in different solvents (e.g., DMSO vs. CDCl3) to assess conformational changes or hydrogen bonding that may alter peak splitting .

Crystallography : If feasible, obtain single-crystal X-ray data to confirm stereochemistry and rule out polymorphic variations .

Q. What strategies are effective for studying the compound’s structure-activity relationship (SAR) in biological assays?

- SAR Design :

Analog Synthesis : Modify the thiophene (e.g., 2- vs. 3-substitution) or piperidine (e.g., N-alkylation) moieties. Use cross-coupling (Suzuki) for thiophene diversification .

In Vitro Testing : Screen analogs against target enzymes (e.g., kinases, sulfotransferases) using fluorescence polarization or radiometric assays. Include positive controls (e.g., PF-06465469 for phosphatase inhibition) .

Data Interpretation : Correlate IC50 values with computational models (e.g., molecular docking using AutoDock Vina) to identify critical binding interactions (e.g., sulfonamide H-bonding) .

Q. How can researchers address low solubility in aqueous buffers during in vivo studies?

- Formulation Strategies :

Co-Solvents : Prepare stock solutions in DMSO (≤5% v/v) and dilute in PBS containing 10% cyclodextrin for improved solubility .

Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to the imidazole or piperidine moieties, enhancing hydrophilicity .

Nanoparticle Encapsulation : Use PLGA-based nanoparticles to encapsulate the compound, enabling sustained release in physiological conditions .

Data Contradiction Analysis

Q. How should conflicting biological activity data between in vitro and in vivo models be interpreted?

- Hypothesis Testing :

Metabolic Stability : Assess hepatic microsomal stability (e.g., human/rat liver microsomes) to identify rapid metabolism (e.g., sulfonamide cleavage) that reduces in vivo efficacy .

Protein Binding : Measure plasma protein binding (equilibrium dialysis) to determine if high albumin affinity limits free drug availability .

Pharmacokinetic Profiling : Conduct LC-MS/MS-based pharmacokinetics (Cmax, AUC) to correlate exposure levels with observed activity discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.